2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide
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Overview
Description
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. This compound is particularly significant in the development of Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of the Pyrrolo[2,3-d]pyrimidine Moiety: The pyrrolo[2,3-d]pyrimidine moiety is introduced via a nucleophilic substitution reaction.
N-Methylation: The compound undergoes N-methylation to introduce the N-methyl group.
Acylation: The final step involves the acylation of the piperidine ring with cyanoacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols .
Scientific Research Applications
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Janus kinases (JAKs). JAKs are enzymes that play a key role in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, the compound can modulate immune responses and reduce inflammation . The molecular targets include JAK1, JAK2, JAK3, and TYK2, and the pathways involved are the JAK-STAT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tofacitinib: Another JAK inhibitor with a similar structure and mechanism of action.
Baricitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Uniqueness
2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide is unique due to its specific stereochemistry and the presence of the cyano group, which imparts distinct chemical properties and biological activities compared to other JAK inhibitors .
Properties
Molecular Formula |
C16H20N6O |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-cyano-N-methyl-N-[(3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(9-13(11)21(2)14(23)3-6-17)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |
InChI Key |
OIWWCVOSVGSCLY-YPMHNXCESA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C(=O)CC#N)C2=NC=NC3=C2C=CN3 |
Canonical SMILES |
CC1CCN(CC1N(C)C(=O)CC#N)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
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